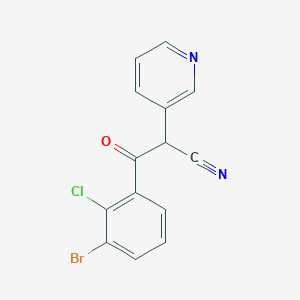
3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DEET, and it is a popular insect repellent that is used to protect against mosquito bites. However, the focus of
Mecanismo De Acción
The mechanism of action of DEET is not yet fully understood, but it is believed to involve the disruption of the insect's olfactory receptors. Specifically, DEET is thought to interfere with the ability of insects to detect carbon dioxide, which is one of the primary cues that mosquitoes use to locate their hosts.
Biochemical and Physiological Effects:
DEET has been shown to have a variety of biochemical and physiological effects on insects. For example, it has been shown to alter the activity of certain enzymes in the insect nervous system, which can lead to changes in behavior and physiology. Additionally, DEET has been shown to affect the permeability of insect cell membranes, which can lead to cellular damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEET is a commonly used tool in insect olfaction research, and it has several advantages for use in laboratory experiments. For example, it is a highly effective insect repellent that can be used to create controlled environments for studying insect behavior. However, DEET also has some limitations, such as its potential toxicity to humans and its potential to interfere with other experimental variables.
Direcciones Futuras
There are several potential future directions for research on DEET. One area of interest is the development of new insect repellents that are more effective and less toxic than DEET. Additionally, researchers are interested in understanding the long-term effects of DEET exposure on human health, as well as the potential effects of DEET on non-target organisms in the environment. Finally, there is ongoing research into the mechanisms of insect olfaction, and DEET is likely to continue to play an important role in this field.
Métodos De Síntesis
DEET can be synthesized through a variety of methods, including the reaction between 3,5-dibromo-2-pyridone and 2-chloroethyl ethyl ether. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and the resulting product is purified through a series of extraction and distillation steps.
Aplicaciones Científicas De Investigación
DEET is commonly used in scientific research as a tool for studying the mechanisms of insect olfaction. This compound is known to disrupt the ability of insects to detect human odors, which makes it an effective insect repellent. By studying the effects of DEET on insect olfaction, researchers can gain a better understanding of how insects detect and respond to odors.
Propiedades
IUPAC Name |
3,5-dibromo-1-(2-ethoxyethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br2NO2/c1-2-14-4-3-12-6-7(10)5-8(11)9(12)13/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBLZVNVABZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=C(C=C(C1=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-(2-ethoxyethyl)pyridin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]acetamide](/img/structure/B6631224.png)

![N-[(5-bromo-2,3-dihydro-1-benzofuran-7-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B6631236.png)
![N'-[(2,4-dimethylphenyl)methyl]-N-(2-methoxyethyl)ethane-1,2-diamine](/img/structure/B6631245.png)

![N-[(1-aminocyclobutyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6631271.png)
![1-[(4-Fluoro-2-methylphenyl)methyl]imidazole](/img/structure/B6631284.png)
![3,5-Dibromo-1-[(4-methylphenyl)methyl]pyridin-2-one](/img/structure/B6631291.png)
![3-[(6-Ethoxypyrimidin-4-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6631298.png)
![N-[(1-aminocyclobutyl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B6631309.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propan-1-ol](/img/structure/B6631316.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)

